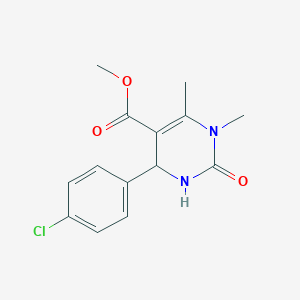![molecular formula C13H16N4OS2 B5123434 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5123434.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide, or commonly known as AMTA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thiadiazole compounds and has a mesityl group attached to it. AMTA has shown promising results in various scientific research studies due to its unique chemical structure and properties.
Mecanismo De Acción
The exact mechanism of action of AMTA is still under investigation. However, studies suggest that the compound may act as an inhibitor of certain enzymes and proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects:
AMTA has been shown to have various biochemical and physiological effects. In studies related to cancer research, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience studies, AMTA has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using AMTA in scientific research is its unique chemical structure, which makes it a potential candidate for drug discovery. However, the limitations of the compound include its low solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for the use of AMTA in scientific research. One potential application is in the development of new drugs for the treatment of cancer and neurological disorders. Additionally, the compound may also have potential applications in the field of materials science, due to its unique chemical properties.
In conclusion, AMTA is a promising compound with potential applications in various fields of scientific research. The compound's unique chemical structure and properties make it a potential candidate for drug discovery and other applications. Further research is needed to fully understand the mechanism of action and potential applications of AMTA.
Métodos De Síntesis
The synthesis of AMTA involves the reaction of mesityl chloride and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base. The reaction results in the formation of AMTA as a yellow solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
AMTA has been extensively studied for its potential applications in scientific research. The compound has shown promising results in various studies related to neuroscience, cancer research, and drug discovery.
Propiedades
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-7-4-8(2)11(9(3)5-7)15-10(18)6-19-13-17-16-12(14)20-13/h4-5H,6H2,1-3H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKANVQWHWBRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5123353.png)
![[6-methoxy-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B5123359.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5123361.png)



![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione](/img/structure/B5123385.png)


![2-(4-bromophenyl)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5123413.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide](/img/structure/B5123427.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5123447.png)
![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5123460.png)